molecular formula C9H16MgO5 B1612336 Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate CAS No. 35227-78-2

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate

Cat. No.: B1612336
CAS No.: 35227-78-2
M. Wt: 228.53 g/mol
InChI Key: ASJBABVMIMZMAI-UHFFFAOYSA-M
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Description

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate, also known as diethyl ethoxymagnesiomalonate, is a magnesium-organic compound with the molecular formula C9H16MgO5. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate typically involves the reaction of diethyl malonate with magnesium ethoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester groups. The general reaction scheme is as follows:

    Reaction of Diethyl Malonate with Magnesium Ethoxide:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles for Substitution: Halides, amines, thiols

Major Products

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones

    Reduction Products: Alcohols and other reduced derivatives

    Substitution Products: Various substituted malonates depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic chemistry, magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate is used as a reagent for the synthesis of complex molecules. It serves as a building block in the formation of various esters, acids, and other functionalized compounds.

Biology

While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities. These derivatives can act as intermediates in the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug synthesis. Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in the development of new therapeutic agents.

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its reactivity and versatility make it a useful component in various manufacturing processes.

Mechanism of Action

The mechanism of action of magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion plays a crucial role in stabilizing the negative charge on the oxygen atoms, facilitating various transformations. The compound can interact with molecular targets through coordination bonds, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A precursor in the synthesis of magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate, used in similar organic reactions.

    Magnesium Ethoxide: Another magnesium-organic compound with different reactivity and applications.

    Ethyl Acetoacetate: Shares structural similarities and is used in similar synthetic applications.

Uniqueness

This compound is unique due to its dual functionality as both a magnesium-organic compound and an ester. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4.C2H5O.Mg/c1-3-10-6(8)5-7(9)11-4-2;1-2-3;/h5,8H,3-4H2,1-2H3;2H2,1H3;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJBABVMIMZMAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16MgO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455855
Record name AGN-PC-0O7NWH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35227-78-2
Record name AGN-PC-0O7NWH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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